Penethamate

Equine pharmacology PK/PD modeling Benzylpenicillin formulations

Penethamate (pKa 8.5) is a lipophilic benzylpenicillin prodrug that achieves superior milk penetration via nonionic diffusion, enabling intracellular killing of sequestered Staph. aureus & Streptococcus uberis—a gap standard beta-lactams cannot fill. Subclinical mastitis cure rate 59.5% vs 16.7% control; IM administration reduces SCC below regulatory thresholds. Lyophilized powder with oily suspension stability up to 5.5 years simplifies field use.

Molecular Formula C22H31N3O4S
Molecular Weight 433.6 g/mol
CAS No. 3689-73-4
Cat. No. B1198818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenethamate
CAS3689-73-4
Synonymsenzylpenicillin-diethylaminoethyl ester hydroiodide
Leocillin
Mamyzin
penethamate
penethamate hydroiodide
penethamate hydroiodide, monohydrochloride
penethamathydrojodid
penicillin G 2-(diethylamino)ethyl ester hydroiodide
Molecular FormulaC22H31N3O4S
Molecular Weight433.6 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C
InChIInChI=1S/C22H31N3O4S/c1-5-24(6-2)12-13-29-21(28)18-22(3,4)30-20-17(19(27)25(18)20)23-16(26)14-15-10-8-7-9-11-15/h7-11,17-18,20H,5-6,12-14H2,1-4H3,(H,23,26)/t17-,18+,20-/m1/s1
InChIKeyAFKRZUUZFWTBCC-WSTZPKSXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Penethamate (CAS 3689-73-4): A Veterinary Prodrug of Benzylpenicillin for Systemic Mastitis Therapy


Penethamate is a diethylaminoethyl ester prodrug of benzylpenicillin (penicillin G) with a pKa of 8.5, conferring weakly basic and lipophilic properties [1]. It is used primarily in veterinary medicine for the systemic treatment of bovine mastitis via intramuscular administration . Upon administration, penethamate undergoes hydrolysis to release active benzylpenicillin, providing a depot effect with delayed release [2]. The compound is typically formulated as the hydroiodide salt (CAS 808-71-9) due to the free base's inherent instability in aqueous environments [3].

Why Penethamate Cannot Be Interchanged with Procaine Penicillin or Benzathine Penicillin in Equine and Bovine Applications


Penethamate exhibits distinct pharmacokinetic and physicochemical properties compared to other benzylpenicillin formulations, including procaine penicillin, benzathine penicillin, and sodium/potassium penicillin salts. These differences manifest in bioavailability, tissue penetration, and attainment of pharmacodynamic targets [1]. Penethamate's weakly basic character (pKa 8.5) enables nonionic diffusion across the blood-milk barrier, achieving greater proportional milk penetration than acidic penicillins such as benzylpenicillin, ampicillin, and cloxacillin [2]. However, in equine applications, penethamate fails to achieve the same PK/PD cutoff values as procaine penicillin or sodium penicillin, resulting in suboptimal probability of target attainment [3]. In bovine dry cow therapy, penethamate-containing combination products yield lower bacteriological cure rates compared to cloxacillin monotherapy [4]. These quantitative performance divergences preclude simple therapeutic interchange without compromising efficacy.

Penethamate Quantitative Differentiation: Comparative PK/PD, Stability, Clinical Efficacy, and Tissue Penetration Data


Equine PK/PD Cutoff Attainment: Penethamate vs. Procaine Penicillin and Sodium Penicillin

In a 2023 population pharmacokinetic study of 40 horses, Monte Carlo simulations demonstrated that IM procaine penicillin (22,000 IU/kg once daily) and IM sodium penicillin (14.07 mg/kg twice daily) achieved a PK/PD cutoff of 0.25 mg/L in 90% of horses. In contrast, penethamate and the procaine penicillin/benzathine penicillin combination failed to achieve this PK/PD cutoff at even the lower MIC of 0.125 mg/L [1]. Furthermore, procaine penicillin alone achieves >90% probability of target attainment (PTA) for an MIC of 0.25 μg/mL, whereas penethamate hydriodide achieves >90% PTA only for MIC ≤0.064 μg/mL [2].

Equine pharmacology PK/PD modeling Benzylpenicillin formulations Antimicrobial susceptibility

Formulation Stability: Oily Vehicle Suspensions Extend Shelf-Life 100-Fold vs. Aqueous Formulations

Penethamate (PNT) exhibits extreme instability in aqueous environments. In 0.9% NaCl at 37°C, PNT half-life is 220 minutes at pH 6.2, dropping precipitously to 31 minutes at pH 7.2 and 23 minutes at pH 7.3 [1]. In propylene glycol:citrate buffer (60:40, pH 4.5), half-life extends to 4.3 days versus only 1.8 days in aqueous buffer [2]. In oily suspensions, PNT stability improves dramatically: after 3.5 months at 30°C, drug remaining was 96.2% in light liquid paraffin, 95.4% in medium-chain triglyceride, 94.1% in ethyl oleate, and 86% in sunflower oil [3]. This stability profile enables an estimated shelf-life of 5.5 years at 30°C for PNT oily suspensions, compared to only 5.5 months at 5°C for optimized aqueous suspensions . Solid-state PNT remains stable over four weeks [3].

Formulation science Stability studies Prodrug degradation Ready-to-use injectables

Bovine Dry Cow Therapy: Cloxacillin Outperforms Penethamate-Containing Combination

In a study of 414 German Holstein dairy cows receiving dry cow therapy, three antibiotic regimens were compared: (1) benethamine benzylpenicillin (300,000 IU) + penethamate hydriodide (100,000 IU) + framycetin sulphate (100 mg) [n=136]; (2) cefquinome (150 mg) [n=135]; and (3) benzathine cloxacillin (1,280 mg) [n=143]. Overall bacteriological cure rate (BCR) was 86.4%. The three treatments differed significantly only in BCR, with the cloxacillin formulation associated with a higher likelihood of cure compared to both cefquinome and the benethamine benzylpenicillin-penethamate hydriodide-framycetin sulphate combination [1][2]. New intramammary infection rate (20.7%) and clinical mastitis incidence (4.3%) did not differ significantly among treatments.

Bovine mastitis Dry cow therapy Bacteriological cure rate Antibiotic comparison

Milk Penetration: Penethamate Achieves Greatest Proportional Transfer vs. Acidic β-Lactams

In a pharmacokinetic study evaluating seven β-lactam antibiotics in lactating cows and ewes using a 2-compartment open model, drug penetration into milk was studied after single IV and IM administration. Penethamate, being weakly basic (pKa 8.5), penetrated from blood to milk by nonionic diffusion in the greatest proportion among all tested compounds [1]. The un-disassociated form of penethamate readily crosses the blood-milk barrier due to the pH gradient between milk (pH 6.6-6.8) and plasma (pH 7.2) [2]. In contrast, acidic drugs (benzylpenicillin, phenoxymethyl penicillin, ampicillin, cloxacillin) showed lower proportional milk penetration, with differences attributed primarily to varying pKa values [1]. Penethamate hydriodide yielded milk concentrations of 0.579 μg/mL 12 hours after a 10 mega-unit intramuscular injection, representing 1.2% of the administered dose [3].

Milk pharmacokinetics Blood-milk barrier β-lactam penetration Bovine mastitis

Intracellular Killing of Mastitis Pathogens: Penethamate Eliminates Internalized S. aureus and Streptococcus spp.

In a proof-of-concept in vitro study, penethamate hydriodide demonstrated dose-dependent intracellular killing of mastitis pathogens internalized within mammary epithelial cells. At higher concentrations (32 μg/mL to 32 mg/mL), penethamate achieved killing rates of 85% to 100% against Streptococcus uberis, Streptococcus dysgalactiae subsp. dysgalactiae, and Staphylococcus aureus [1]. At lower concentrations (0.032 μg/mL to 3.2 μg/mL), killing rates ranged from 0% to 80%. The study confirmed penethamate hydriodide enters mammary epithelial cells and kills intracellular pathogens without affecting cell viability. This intracellular activity addresses a key limitation of many β-lactam antibiotics which exhibit poor intracellular penetration and are therefore ineffective against sequestered pathogens that serve as reservoirs for recurrent mastitis.

Intracellular infection Mammary epithelial cells Mastitis pathogens Antibiotic uptake

Subclinical Mastitis Treatment: Bacteriological Cure Rate 59.5% vs. 16.7% in Untreated Controls

A randomized controlled field trial evaluated systemic treatment of subclinical mastitis in lactating cows with intramuscular penethamate hydriodide compared to untreated controls. The study reported a bacteriological cure (BC) rate of 59.5% in penethamate-treated quarters versus 16.7% in untreated control quarters [1]. Somatic cell count (SCC) decreased significantly in penethamate-treated cows, with sustained reduction when bacteriological cure was achieved and transient reduction when infections persisted [2]. A separate study of prolonged-duration therapy (three vs. six treatments) demonstrated that increasing treatment duration resulted in higher bacteriological cure proportion, lower proportion of glands infected post-treatment, and reduced SCC [3]. Additionally, systemic penethamate treatment reduced milk SCC below the 250,000 cells/mL threshold more frequently than local antibiotic treatment, including in adjacent untreated quarters [4].

Subclinical mastitis Bacteriological cure Somatic cell count Lactating cows

Penethamate Application Scenarios: Evidence-Based Selection for Veterinary Mastitis Management


Systemic Treatment of Subclinical Bovine Mastitis During Lactation

Penethamate hydriodide administered intramuscularly achieves a 59.5% bacteriological cure rate in subclinical mastitis versus 16.7% spontaneous cure in untreated controls, representing a 3.56-fold improvement [1]. Prolonged-duration therapy (six treatments) yields higher cure rates and lower post-treatment infection rates compared to three-treatment regimens [2]. Systemic administration reduces milk somatic cell counts below the 250,000 cells/mL regulatory threshold more effectively than local antibiotic treatment, with beneficial effects extending to adjacent untreated quarters [3]. This application is supported by penethamate's superior milk penetration via nonionic diffusion across the blood-milk barrier [4].

Intramuscular Therapy Targeting Intracellular Mastitis Pathogens

Penethamate hydriodide demonstrates concentration-dependent intracellular killing of Streptococcus uberis, Streptococcus dysgalactiae, and Staphylococcus aureus internalized within mammary epithelial cells, achieving 85-100% killing at concentrations of 32 μg/mL to 32 mg/mL in vitro [5]. This intracellular activity addresses a mechanistic gap in conventional β-lactam therapy, which typically exhibits poor cellular penetration. This scenario is particularly relevant for recurrent or persistent mastitis cases where sequestered intracellular bacteria serve as reservoirs for reinfection following standard extracellular-targeted antibiotic treatment [5].

Formulation Development of Ready-to-Use Oily Penethamate Suspensions

Penethamate's instability in aqueous environments (half-life 31-220 minutes at physiological pH and temperature) necessitates lyophilized powder formulations with reconstitution immediately before administration [6]. Oily suspension formulations in light liquid paraffin, medium-chain triglycerides, or ethyl oleate provide dramatically enhanced stability, with 94.1-96.2% drug remaining after 3.5 months at 30°C and estimated shelf-life up to 5.5 years at 30°C [7]. This stability profile enables ready-to-use injectable formulations that eliminate reconstitution errors and improve field usability in veterinary practice [7].

Equine Benzylpenicillin Therapy (Formulation-Specific Contraindication)

In equine applications, penethamate fails to achieve the PK/PD cutoff of 0.25 mg/L attained by IM procaine penicillin and sodium penicillin, achieving >90% probability of target attainment only for MIC ≤0.064 μg/mL versus ≤0.25 μg/mL for procaine penicillin [8]. This 2- to 4-fold lower MIC coverage renders penethamate unsuitable for equine benzylpenicillin therapy requiring coverage of pathogens with MIC >0.064 μg/mL. Veterinary formularies should select procaine penicillin or sodium penicillin for equine applications requiring predictable PK/PD target attainment [8][9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Penethamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.